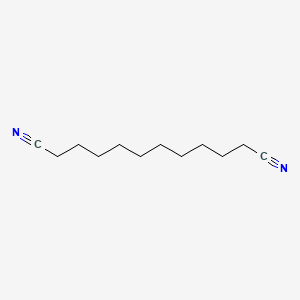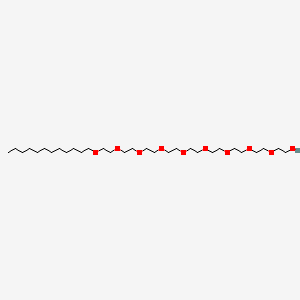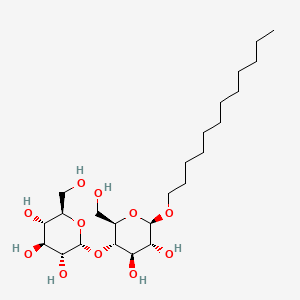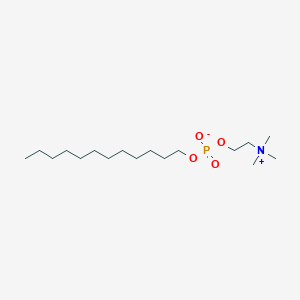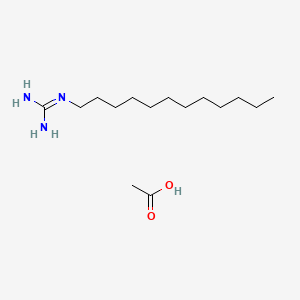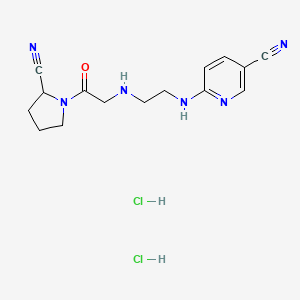
DPP-728 HCl
Descripción general
Descripción
DPP-728 HCl, also known as NVP-DPP 728, is a compound with the molecular formula C15H20Cl2N6O . It is a cyanopyrrolidine and is considered a novel orally active CD26 antigen (dipeptidyl peptidase IV, DPP-IV) inhibitor .
Molecular Structure Analysis
The molecular weight of DPP-728 HCl is 371.3 g/mol . The IUPAC name for the compound is 6-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
DPP-728 HCl is a white to off-white powder . It has a molecular weight of 371.3 g/mol and a molecular formula of C15H20Cl2N6O . The compound has a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 .Aplicaciones Científicas De Investigación
Diabetes Research
DPP-728 HCl, also known as NVP DPP 728 dihydrochloride, is a potent, selective, reversible, and slow binding dipeptidyl peptidase IV inhibitor . It has been used in diabetes research due to its ability to inhibit DPP-IV, an enzyme that degrades incretin hormones, which are involved in insulin secretion . The compound has been shown to improve glucose tolerance, increase GLP-1 and insulin levels, augment insulin secretion and GLUT-2 levels, and preserve islet size .
Cardiovascular Research
DPP-728 HCl has been used in cardiovascular research. One study found that DPP-4 inhibitors, including DPP-728 HCl, repress NLRP3 inflammasome and interleukin-1beta via GLP-1 receptor in macrophages through the protein kinase C pathway . This suggests that DPP-728 HCl may have potential therapeutic applications in cardiovascular diseases.
Cancer Research
Although not directly related to DPP-728 HCl, DPP dyes have been used in cancer diagnosis and treatment . Their applications, including bioimaging, detection, photodynamic therapy (PDT), photothermal therapy (PTT), and photoacoustic imaging (PAI), have shown enormous potential due to their superior photophysical properties and phototheranostics character .
Propiedades
IUPAC Name |
6-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O.2ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNACOBVZDCLAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DPP-728 HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



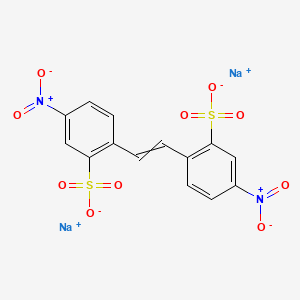
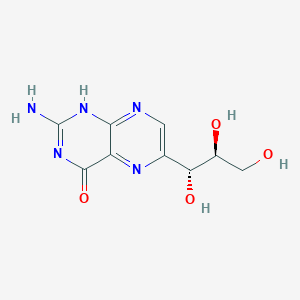


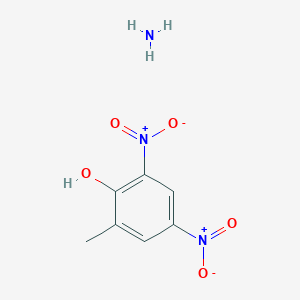
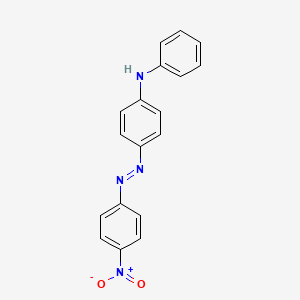
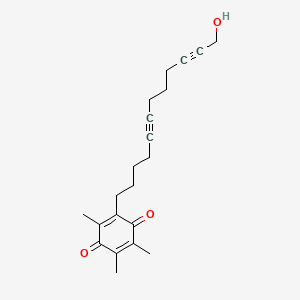

![[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate](/img/structure/B1670856.png)
